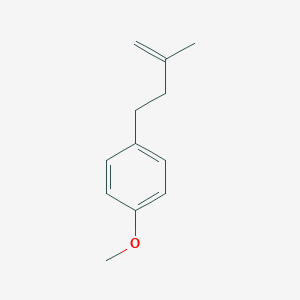

4-(4-Methoxyphenyl)-2-methyl-1-butene

Description

4-(4-Methoxyphenyl)-2-methyl-1-butene (CAS: 18491-21-9) is an organic compound with the molecular formula C₁₂H₁₆O and a molecular weight of 176.255 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Density | 0.924 g/cm³ |

| Boiling Point | 246.06°C |

| Flash Point | 92.23°C |

| Refractive Index | 1.499 |

| LogP (Partition Coefficient) | 3.203 |

| Vapor Pressure | 0.043 mmHg (25°C) |

The compound is synthesized via a reaction between 4-methoxybenzylmethylether and 2-methylallyltrimethylsilane under controlled conditions . Its structure features a 4-methoxyphenyl group attached to a branched butene chain, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-methoxy-4-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-10(2)4-5-11-6-8-12(13-3)9-7-11/h6-9H,1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXNUWVHXNGMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452518 | |

| Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18491-21-9 | |

| Record name | 4-(4-METHOXYPHENYL)-2-METHYL-1-BUTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The ylide is generated by treating the phosphonium salt with a strong base such as sodium hydride or potassium tert-butoxide in tetrahydrofuran (THF) under inert conditions. Subsequent addition of 4-methoxybenzaldehyde at 0–25°C yields the target alkene via a concerted [2+2] cycloaddition followed by elimination of triphenylphosphine oxide.

Optimization Insights

-

Solvent : Polar aprotic solvents like THF enhance ylide stability and reaction efficiency.

-

Temperature : Lower temperatures (0–5°C) minimize side reactions, such as aldehyde oxidation.

Grignard Alkylation Followed by Dehydration

This two-step approach leverages nucleophilic addition of a Grignard reagent to a carbonyl compound, followed by acid-catalyzed dehydration.

Step 1: Grignard Addition

4-Methoxyphenyl magnesium bromide, prepared from 4-bromoanisole and magnesium in anhydrous diethyl ether, reacts with 3-methyl-2-butenal. The reaction proceeds at reflux (40°C) to form a secondary alcohol intermediate.

Step 2: Dehydration to Alkene

The alcohol intermediate is treated with concentrated sulfuric acid or phosphoric acid at 80–100°C, inducing β-elimination to form the 1,2-disubstituted alkene.

Critical Parameters

-

Acid Catalyst : H₃PO₄ minimizes carbocation rearrangements compared to H₂SO₄.

-

Reaction Time : Prolonged heating (>2 hours) improves conversion but risks polymerization.

Claisen-Schmidt Condensation and Reduction

Adapted from safrole-derived syntheses, this route involves aldol condensation followed by ketone reduction and dehydration.

Condensation Step

4-Methoxybenzaldehyde undergoes base-catalyzed condensation with acetone in methanol using potassium hydroxide (10% w/v). The reaction forms an α,β-unsaturated ketone, 4-(4-methoxyphenyl)-3-methyl-2-buten-1-one, over 6–8 hours at 25°C.

Reduction and Dehydration

The ketone is reduced using sodium borohydride (NaBH₄) in ethanol to yield the allylic alcohol, which is dehydrated with H₃PO₄ at 120°C under vacuum.

Performance Metrics

Palladium-Catalyzed Cross-Coupling

Building on ethylene dimerization methodologies, palladium catalysts enable direct coupling of aryl halides with alkenes.

Heck Reaction Protocol

4-Iodoanisole reacts with 2-methyl-1-butene in the presence of palladium acetate (Pd(OAc)₂), tri-o-tolylphosphine, and triethylamine in dimethylformamide (DMF) at 100°C. The reaction proceeds via oxidative addition, alkene insertion, and β-hydride elimination.

Catalytic System Enhancements

-

Ligand Effects : Bulky ligands improve regioselectivity for the 1,2-disubstituted alkene.

-

Solvent : DMF enhances catalyst stability and substrate solubility.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can yield the saturated derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of 4-(4-methoxyphenyl)-2-methylbutan-2-one or 4-(4-methoxyphenyl)-2-methylbutanoic acid.

Reduction: Formation of 4-(4-methoxyphenyl)-2-methylbutane.

Substitution: Formation of halogenated derivatives such as 4-(4-bromophenyl)-2-methyl-1-butene.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-(4-Methoxyphenyl)-2-methyl-1-butene serves as a versatile building block in the synthesis of more complex organic molecules. Its methoxy group and butene chain provide functional groups that can undergo various chemical reactions, making it suitable for creating derivatives used in pharmaceuticals and agrochemicals .

Synthetic Routes

Several synthetic methods have been developed for the production of this compound, including:

- Alkylation Reactions : The compound can be synthesized through the alkylation of 4-methoxyphenylacetonitrile with 2-methyl-1-butene using strong bases like sodium hydride in dimethylformamide .

- Catalytic Methods : Industrial methods often utilize continuous flow reactors with catalysts such as palladium on carbon to enhance yield and selectivity while minimizing by-products .

Biological Research

Potential Therapeutic Properties

Research has indicated that this compound may possess anti-inflammatory and anticancer activities. Studies are ongoing to explore its interactions with various biomolecules, which could lead to the development of novel therapeutic agents .

Mechanism of Action

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors, influenced by its methoxy group and phenyl ring. These interactions may modulate signal transduction pathways, providing insights into its potential as a therapeutic agent .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties imparted by its unique structure. This includes applications in the formulation of polymers, coatings, and other materials .

Case Study 1: Synthesis Optimization

A study conducted by Onodera et al. (2011) focused on optimizing the synthesis of this compound using triphenyl phosphite and rhodium catalysts under controlled conditions. The research demonstrated high yields (up to 99%) and purity levels, highlighting the efficiency of modern synthetic techniques in producing this compound for further applications .

In a recent investigation, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting its potential as a lead compound for developing new cancer therapies. Further studies are needed to elucidate the underlying mechanisms and optimize its pharmacological properties .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-1-butene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of signal transduction processes and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 4-(4-Methoxyphenyl)-2-methyl-1-butene with key analogs:

Functional Group Impact on Properties and Activity

Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing stability and influencing herbicidal activity. In contrast, the 4-trifluoromethylphenyl group (electron-withdrawing) in 113947-86-7 may increase reactivity in electrophilic substitutions .

- Substitution with carboethoxy (731772-92-2) or acetoxy (890097-90-2) groups introduces ester functionalities, improving solubility in polar solvents but reducing volatility .

Bioactivity Variations :

- The target compound exhibits moderate herbicidal activity against rape but weak activity against barnyard grass . Analogs like N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide () demonstrate cardioprotective effects , highlighting the importance of structural complexity for pharmacological activity .

- Brominated derivatives (e.g., 951894-99-8) are valuable intermediates for Suzuki coupling, enabling access to advanced bioactive molecules .

Physical Properties :

Herbicidal Activity

- In a 2012 study, this compound showed 30–50% inhibition of rape growth at 100 µg/mL but negligible activity against barnyard grass. Analogs with 4-chlorobenzyl or 3,4,5-trimethoxyphenyl groups exhibited stronger activity, suggesting substituent size and polarity influence efficacy .

Biological Activity

4-(4-Methoxyphenyl)-2-methyl-1-butene is an organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of its biological significance.

- IUPAC Name: this compound

- CAS Number: 18491-21-9

This compound features a methoxy group attached to a phenyl ring and a double bond in the butene structure, which may influence its reactivity and biological interactions.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. A study demonstrated that derivatives of this compound could effectively scavenge free radicals, showcasing potential therapeutic applications in oxidative stress-related conditions .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related compounds. For instance, analogs of this compound were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a marked reduction in cytokine levels, suggesting that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property positions the compound as a candidate for further development as an antimicrobial agent .

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The mechanism by which this compound exerts its biological effects is believed to involve the modulation of enzyme activity and interaction with cellular pathways associated with inflammation and oxidative stress.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-2-methyl-1-butene, and how can reaction efficiency be optimized?

- Methodology : A common approach involves alkene formation via elimination reactions or Wittig-type couplings. For example, cesium-mediated deprotonation of precursor alcohols (e.g., 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol) followed by acid-catalyzed dehydration can yield the target alkene . Column chromatography (SiO₂, pentane:EtOAc gradients) is effective for purification . Optimize reaction conditions (temperature, catalyst loading) using kinetic monitoring (TLC/GC-MS) to maximize yield and minimize side products.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze / NMR for methoxy ( ppm) and alkene proton signals ( ppm).

- IR : Confirm C=C stretching (~1640 cm) and methoxy C-O bonds (~1250 cm).

- HPLC/GC-MS : Assess purity (>95%) using reverse-phase C18 columns or non-polar capillary columns .

Q. What are the stability considerations for storing this compound?

- Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation or polymerization. Monitor degradation via periodic NMR or GC-MS. Stabilizers like BHT (0.1%) may be added for long-term storage .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Dispose of waste via approved chemical waste services, avoiding aqueous discharge .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

- Methodology : For crystallographic analysis, use SHELX software for refinement . Compare experimental bond lengths/angles (e.g., C=C: ~1.34 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies may arise from crystal packing effects; apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies are effective in identifying and quantifying synthetic byproducts?

- Methodology : Employ LC-MS/MS with electrospray ionization (ESI) to detect trace impurities. Compare fragmentation patterns with spectral libraries (e.g., NIST Chemistry WebBook) . For quantification, use internal standards (e.g., deuterated analogs) and calibration curves .

Q. How can researchers validate the alkene’s stereochemical configuration?

- Methodology : Use NOESY NMR to probe spatial proximity of protons adjacent to the double bond. For example, cross-peaks between the methoxy group and methyl substituent can confirm the trans or cis arrangement . Complement with vibrational circular dichroism (VCD) for chiral centers .

Q. What advanced techniques are suitable for studying the compound’s reactivity in catalytic systems?

- Methodology : Investigate cross-coupling potential (e.g., Heck reactions) using Pd catalysts. Monitor reaction progress via in situ Raman spectroscopy. Analyze regioselectivity using Hammett plots to correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.